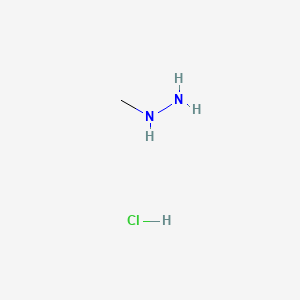

Methylhydrazine hydrochloride

描述

Methylhydrazine hydrochloride is a chemical compound with the formula CH₆N₂·HCl. It is a derivative of hydrazine, where one hydrogen atom is replaced by a methyl group. This compound is known for its high reactivity and is used in various chemical processes. It is also recognized for its toxicity and potential hazards, requiring careful handling and storage.

准备方法

Synthetic Routes and Reaction Conditions

Methylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of hydrazine monohydrochloride with methanol in the presence of a catalyst. The reaction is carried out in a methylation reaction kettle at a temperature of 80-90°C and a pressure of 0.3-0.4 MPa. The reaction mixture is then cooled, and the solid catalyst and unreacted hydrazine hydrochloride are separated. The filtrate is dealcoholized, dissociated, and rectified to obtain methylhydrazine .

Industrial Production Methods

Industrial production of this compound typically involves the Raschig process or the hydrazine hydrate hydrochloride methanol process. The Raschig process uses sodium hypochlorite to react with ammonia to produce chloramine, which is then reacted with monomethylamine to produce monomethylhydrazine. The hydrazine hydrate hydrochloride methanol process involves reacting methanol and hydrazine hydrate with a catalyst at elevated temperatures and pressures .

化学反应分析

Types of Reactions

Methylhydrazine hydrochloride undergoes various chemical reactions, including:

Reduction: It acts as a reducing agent, particularly in the reduction of nitroarenes to arylamines.

Oxidation: It can be oxidized to form different products, depending on the conditions.

Substitution: It can participate in substitution reactions, where the methyl group or the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nitroarenes, which are reduced to arylamines in the presence of a cobalt catalyst and a polar protic solvent . The reaction conditions typically involve mild temperatures and the absence of additional catalysts or additives.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, the reduction of nitroarenes yields arylamines, while oxidation reactions can produce various oxidized derivatives.

科学研究应用

Chemical Synthesis

Organic Synthesis

Methylhydrazine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of functionalized hydrazines, which are precursors for higher nitrogenated compounds with potential energetic properties suitable for propulsion applications. A novel solvent-free synthesis method has been developed that utilizes MH-HCl to create a new family of bishydrazines, demonstrating promising energetic characteristics comparable to existing rocket propellants .

Energetic Materials

The compound is also explored for its potential in developing new energetic materials. Research indicates that functionalized hydrazines derived from MH-HCl can exhibit high specific impulse values when used in bipropellant systems, making them viable candidates for future propulsion technologies .

Pharmaceutical Applications

Medicinal Chemistry

Methylhydrazine derivatives have been investigated for their potential therapeutic effects. For instance, procarbazine hydrochloride, a derivative of methylhydrazine, is used as an antineoplastic agent in the treatment of certain cancers, including Hodgkin's lymphoma. The mechanism involves the inhibition of DNA synthesis, showcasing the compound's relevance in cancer therapy .

Toxicological Studies

Toxicity studies on methylhydrazine and its derivatives have highlighted their potential health risks, including carcinogenic effects. Chronic exposure studies have shown increased incidences of lung tumors and other malignancies in animal models, emphasizing the need for careful handling and regulation in pharmaceutical contexts .

Aerospace Applications

Rocket Propellant

this compound is primarily recognized for its role as a high-energy fuel in military and aerospace applications. It is utilized as a monopropellant or as part of bipropellant systems due to its high specific energy output. The compound’s stability and performance make it suitable for use in thrusters and propulsion systems for spacecraft .

Environmental Considerations

Handling and Safety

Given its toxicity profile, this compound must be handled with caution. It poses risks through inhalation and dermal exposure, necessitating stringent safety protocols during its use in industrial and laboratory settings . Regulatory agencies have classified it as hazardous, underscoring the importance of protective measures to mitigate exposure risks.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for functionalized hydrazines | New synthesis methods yield high-energy compounds |

| Pharmaceutical Chemistry | Anticancer agent (procarbazine hydrochloride) | Effective against certain cancers |

| Aerospace | High-energy fuel for rocket propulsion | Used in monopropellant systems |

| Toxicology | Potential carcinogenic effects | Increased tumor incidence in chronic exposure studies |

Case Studies

- Cancer Treatment with Procarbazine Hydrochloride : Clinical trials have demonstrated the efficacy of procarbazine hydrochloride in treating Hodgkin's lymphoma, showcasing the medicinal value of methylhydrazine derivatives.

- Toxicological Studies on Methylhydrazine : Research involving long-term exposure to methylhydrazine has revealed significant health risks, including increased mortality rates and tumor development in laboratory animals, informing safety regulations .

作用机制

The mechanism of action of methylhydrazine hydrochloride involves its high reactivity and ability to participate in various chemical reactions. In biological systems, it can interact with nucleic acids and proteins, leading to potential cytotoxic effects. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to inhibit protein, RNA, and DNA synthesis .

相似化合物的比较

Methylhydrazine hydrochloride can be compared with other similar compounds, such as:

Monomethylhydrazine: Similar in structure but without the hydrochloride component.

Dimethylhydrazine: Contains two methyl groups, leading to different reactivity and applications.

Hydrazine: The parent compound, with two hydrogen atoms instead of methyl groups.

These compounds share some chemical properties but differ in their specific reactivities and applications .

Conclusion

This compound is a versatile and reactive compound with significant applications in chemistry, biology, medicine, and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable compound for scientific research and industrial processes. its toxicity and potential hazards necessitate careful handling and usage.

生物活性

Methylhydrazine hydrochloride (MH) is a compound with significant biological activity, particularly in toxicological and carcinogenic contexts. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, including toxicity, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and a molar mass of 146.57 g/mol. It is a hydrazine derivative, which contributes to its reactivity and biological effects .

Toxicological Profile

Acute Toxicity:

this compound is classified as highly toxic. Studies have shown that exposure can lead to significant mortality rates in animal models. For instance, a study indicated a Frank Effect Level (FEL) of 20 mg/kg-week for mice, resulting in a mortality rate of 70% compared to 0% in controls after 60-70 weeks of observation .

Chronic Effects:

Long-term exposure has been associated with various health issues, including lung tumors and hematological effects. In one study, treated mice exhibited higher incidences of lung tumors and other malignancies compared to controls . The data also suggested a Lowest Observed Adverse Effect Level (LOAEL) of 7.3 mg/kg-day for body weight decrement and possible hematologic effects .

Mutagenicity

Research indicates that this compound exhibits mutagenic properties in vitro. It has been shown to cause chromosome and DNA damage in bacterial systems, although no mutations were observed in mammalian cell systems . This suggests that while it may not directly induce mutations in higher organisms, it poses a risk of genetic damage at the cellular level.

Case Studies

Case Study 1: Carcinogenicity Assessment

A significant study assessed the carcinogenic potential of this compound through long-term exposure in mice. The results indicated an increased incidence of malignant lymphomas and lung tumors among treated groups compared to controls. The study highlighted the need for further investigation into the compound's mechanisms of action regarding tumor promotion and progression .

Case Study 2: Hematological Effects

Another investigation focused on the hematological impacts of this compound. Mice exposed to the compound showed reduced red blood cell counts and hematocrit levels, indicating potential bone marrow suppression or other hematological disorders .

Research Findings Summary Table

| Study | Findings | Dosage | Duration |

|---|---|---|---|

| Toth et al. (1972) | Increased lung tumors; high mortality | 20 mg/kg-week | 60-70 weeks |

| BMC Study | LOAEL for body weight decrement; hematologic effects | 7.3 mg/kg-day | Long-term |

| PubChem Analysis | Mutagenic activity in bacterial systems; no mammalian mutations | N/A | N/A |

属性

IUPAC Name |

methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.ClH/c1-3-2;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKDYMRZQQJQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223630 | |

| Record name | Hydrazine, methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7339-53-9 | |

| Record name | Hydrazine, methyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7339-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007339539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。